Carbon suboxide

Description

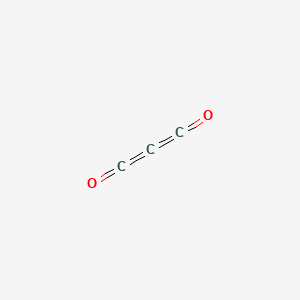

Structure

3D Structure

Properties

InChI |

InChI=1S/C3O2/c4-2-1-3-5 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEVIACKFGQMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C=O)=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26375-16-6 | |

| Record name | 1,2-Propadiene-1,3-dione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26375-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70198443 | |

| Record name | Carbon suboxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-64-3 | |

| Record name | 1,2-Propadiene-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon suboxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon suboxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBON SUBOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M2M4H5WEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Carbon Suboxide: A Technical Deep Dive into its Historical Syntheses by Brodie and Diels

For Immediate Release

A comprehensive technical guide providing a detailed historical and experimental account of the discovery of carbon suboxide (C₃O₂) by Sir Benjamin Collins Brodie and Otto Diels. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data, and visual representations of the seminal synthetic pathways.

This compound, a reactive and structurally unique oxide of carbon, was first identified in the late 19th and early 20th centuries through two distinct synthetic approaches. This guide delves into the pioneering work of Brodie, who first produced the compound through electrical discharge, and the subsequent definitive synthesis by Diels and Wolf via chemical dehydration, which paved the way for its systematic study.

Historical Context and Discovery

Sir Benjamin C. Brodie first synthesized this compound in 1873 by subjecting carbon monoxide to an electric current within a Siemens induction tube, a device analogous to a modern dielectric barrier discharge reactor.[1] His work was part of a broader investigation into the effects of electricity on gases. However, it was the work of Otto Diels and Benno Wolf in 1906 that provided a more accessible and chemically straightforward synthesis, allowing for a more thorough characterization of the compound.[2] They achieved this by dehydrating malonic acid using phosphorus pentoxide (P₄O₁₀).[1][2]

Comparative Analysis of Synthetic Methodologies

The two initial methods for synthesizing this compound, while both yielding the target molecule, differ significantly in their experimental approach, scalability, and the nature of the byproducts. Brodie's method represents an early example of plasma chemistry, while Diels' approach is a classic example of organic synthesis.

| Parameter | Brodie's Method (1873) | Diels and Wolf's Method (1906) |

| Starting Material | Carbon Monoxide (CO) | Malonic Acid (CH₂(COOH)₂) |

| Reagent/Energy Source | Electric Discharge (via Siemens Induction Tube) | Phosphorus Pentoxide (P₄O₁₀) and Heat |

| Reaction Temperature | Not explicitly controlled (plasma discharge) | 140-150 °C |

| Reported Yield | Not quantitatively reported in initial discovery | ~12-15% |

| Byproducts | Polymeric this compound, elemental carbon, CO₂ | Pyrophosphoric acid, CO₂ |

Detailed Experimental Protocols

Brodie's Synthesis of this compound via Electric Discharge

Sir Benjamin Brodie's original experiments involved the use of a Siemens induction tube, a concentric glass tube apparatus where an electrical discharge is passed through a gas. While precise quantitative data from the original publication is limited, the general procedure can be outlined as follows:

-

Apparatus Setup: A Siemens induction tube, which consists of an inner and an outer glass tube, is used. The space between the tubes serves as the reaction chamber.

-

Introduction of Reactant: Pure carbon monoxide gas is introduced into the reaction chamber.

-

Application of Electric Current: A high-voltage electric current, generated by a Ruhmkorff coil, is applied across the walls of the glass tube, creating a silent electric discharge within the carbon monoxide gas.

-

Reaction: The electrical energy promotes the formation of this compound from carbon monoxide.

-

Product Collection: The gaseous products are drawn from the apparatus and likely passed through a cold trap to condense the this compound, which has a boiling point of 6.8 °C.

Note: Brodie's experiments also noted the formation of a reddish polymer of this compound on the walls of the reaction tube.

Diels and Wolf's Synthesis of this compound via Dehydration

The method developed by Otto Diels and Benno Wolf is a more conventional chemical synthesis and has been a standard laboratory preparation method.

-

Reactant Preparation: A dry mixture of malonic acid and a significant excess of phosphorus pentoxide is prepared in a reaction flask.

-

Apparatus Setup: The reaction flask is connected to a series of cold traps, typically cooled with a mixture of ice and salt, or dry ice and acetone, to collect the volatile product. The system is maintained under reduced pressure.

-

Heating: The reaction mixture is heated to between 140 and 150 °C.

-

Reaction: The phosphorus pentoxide acts as a powerful dehydrating agent, removing two molecules of water from each molecule of malonic acid to form this compound.

-

Product Collection and Purification: The gaseous this compound, along with some carbon dioxide, passes into the cold traps where it condenses. The this compound can be further purified by fractional distillation. A reported yield for this method is in the range of 12-15%. In a more recent adaptation of this method, yields of 20.0 to 26.7 mbar of C₃O₂ in 1000 mbar of nitrogen have been reported.[2]

Visualizing the Synthetic Pathways

To further elucidate the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for Brodie's synthesis of this compound.

Caption: Experimental workflow for Diels and Wolf's synthesis of this compound.

Concluding Remarks

The discoveries of this compound by Brodie and Diels highlight a fascinating chapter in the history of chemistry. While Brodie's electrical discharge method was pioneering, the chemical synthesis developed by Diels and Wolf provided a more practical route for producing and studying this unique molecule. The detailed protocols and comparative data presented in this guide offer valuable insights for contemporary researchers interested in the chemistry of carbon oxides and the historical development of synthetic methodologies. The inherent reactivity of this compound continues to be a subject of interest, with potential applications in organic synthesis and materials science.

References

Unraveling the Electronic Landscape of Carbon Suboxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon suboxide (C₃O₂), a linear or quasi-linear molecule with the intriguing structure O=C=C=C=O, presents a unique case study in chemical bonding and electronic structure.[1] While often depicted with a simple cumulenic arrangement of double bonds, its behavior and properties suggest a more complex electronic distribution.[2][3] This technical guide provides an in-depth analysis of the electronic structure and bonding of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing fundamental concepts. Understanding the nuanced electronic properties of C₃O₂ is not only of fundamental chemical interest but also holds relevance for fields such as materials science and drug development, where molecules with unusual electronic configurations can offer novel functionalities.[4][5]

Molecular Geometry and Structure

The geometry of this compound has been a subject of considerable investigation, with experimental and theoretical studies painting a picture of a molecule with a remarkably shallow bending potential.[1] In the gaseous phase, electron diffraction and high-resolution infrared spectroscopy have revealed that the molecule is not perfectly linear but possesses a bent structure.[1][6] Conversely, in the solid state, X-ray crystallography indicates a linear arrangement of the atoms.[7] This phase-dependent geometry highlights the subtle energetic balance that governs its structure.[1]

Key Geometric Parameters

The structural parameters of this compound have been determined through various experimental and computational methods. A summary of these findings is presented below.

| Parameter | Gas Phase (Electron Diffraction) | Solid State (X-ray Crystallography) | Computational (CCSD(T)/cc-pVQZ) |

| C=O Bond Length | 1.1632 Å[7] | ~1.16 Å | - |

| C=C Bond Length | 1.2894 Å[7] | ~1.29 Å | - |

| C-C-C Bond Angle | Quasi-linear (~156°)[8][9] | 180°[7] | 155.9°[9] |

| O-C-C Bond Angle | ~158°[6] | 180° | - |

Electronic Structure and Bonding Analysis

The traditional Lewis structure of this compound, O=C=C=C=O, with four cumulated double bonds, provides a starting point for understanding its bonding.[10][11] However, this simple model does not fully capture the molecule's reactivity and electronic properties. More sophisticated models and computational analyses offer a deeper understanding.

Advanced computational studies suggest that the electronic structure of C₃O₂ is best described by a resonance hybrid of several contributing forms.[3] Furthermore, a donor-acceptor model has been proposed, which considers the molecule as a dicarbonyl complex of a central carbon atom in an excited state.[7][9] This model helps to explain the molecule's bent geometry in the gas phase.

Recent theoretical work has also highlighted the "carbone" character of C₃O₂, suggesting the presence of two lone pairs on the central carbon atom.[12][13] This feature is crucial for understanding its reactivity.

Vibrational Spectroscopy

The vibrational modes of this compound have been extensively studied using infrared (IR) and Raman spectroscopy.[6][14] The observed frequencies provide valuable information about the bond strengths and the overall molecular structure.

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | Σg⁺ | 2196 | Symmetric C=O stretch |

| ν₂ | Σg⁺ | 786 | Symmetric C=C stretch |

| ν₃ | Σu⁺ | 2258 | Antisymmetric C=O stretch |

| ν₄ | Σu⁺ | 1573 | Antisymmetric C=C stretch |

| ν₅ | Πg | 573 | In-plane bend |

| ν₆ | Πu | 550 | Out-of-plane bend |

| ν₇ | Πu | 61 | C-C-C bend |

Data sourced from the NIST Chemistry Webbook.

Oxidation State Analysis

The oxidation states of the carbon atoms in C₃O₂ are not straightforward due to the covalent nature of the bonding. A common approach is to assign oxidation states based on the electronegativity differences in the O=C=C=C=O structure. In this model, the terminal carbons are in a +2 oxidation state, while the central carbon is in a 0 oxidation state.[15][16] This results in an average oxidation state of +4/3 for the carbon atoms.[16]

Experimental and Computational Methodologies

The elucidation of the electronic and geometric structure of this compound has relied on a combination of experimental techniques and computational modeling.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase.[17]

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

-

Diffraction Pattern: The electrons are scattered by the molecules, producing a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern, which consists of concentric rings, is analyzed to determine the bond lengths and angles of the molecule.[17] The analysis involves fitting a theoretical model of the molecule's structure to the experimental data.[17]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing insights into its bonding and structure.[14]

-

Sample Preparation: A gaseous or matrix-isolated sample of this compound is placed in the path of an infrared beam.

-

IR Radiation: The sample is irradiated with infrared light of varying frequencies.

-

Absorption Spectrum: The detector measures the amount of light absorbed at each frequency, resulting in an infrared spectrum.

-

Spectral Analysis: The absorption bands in the spectrum correspond to the specific vibrational frequencies of the molecule's bonds.[6]

Computational Workflow

Modern computational chemistry provides invaluable tools for analyzing the electronic structure and bonding of molecules like this compound. A typical workflow for such an analysis is outlined below.

Visualizing the Bonding in this compound

To further clarify the bonding in this compound, the following diagrams illustrate its molecular structure and a conceptual representation of its bonding.

Conclusion

The electronic structure of this compound is a fascinating example of how simple molecular formulas can hide complex bonding arrangements. While the linear, cumulenic structure provides a basic framework, a deeper analysis reveals the importance of quasi-linearity, resonance, and carbone character. The combination of advanced experimental techniques and high-level computational methods has been instrumental in unraveling these subtleties. For researchers in materials science and drug development, the unique electronic properties of C₃O₂ and related compounds may offer opportunities for the design of novel molecules with tailored functionalities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. bond - What is the proper Lewis structure of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. grokipedia.com [grokipedia.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. homework.study.com [homework.study.com]

- 11. webqc.org [webqc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. quora.com [quora.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Gas electron diffraction - Wikipedia [en.wikipedia.org]

A Tale of Two Phases: The Shifting Molecular Geometry of Carbon Suboxide (C₃O₂)

An in-depth analysis of the structural dichotomy of tricarbon dioxide (C₃O₂) between its gaseous and solid states, detailing the experimental evidence and methodologies that define its phase-dependent geometry. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this unique oxocarbon.

Carbon suboxide (C₃O₂), a linear oxocarbon with the formula O=C=C=C=O, presents a fascinating case of structural variance between its gaseous and solid phases. While often depicted as a rigid, linear molecule, experimental evidence reveals a more complex and dynamic reality. In the gas phase, C₃O₂ is best described as "quasilinear," adopting a bent conformation due to a shallow double-well potential for the central C-C-C angle. Conversely, in the crystalline solid state, the molecule is observed to have a time-averaged linear geometry, though significant thermal motion suggests it retains a high degree of flexibility. This document provides a technical overview of the molecular geometry of C₃O₂ in both phases, supported by quantitative data from key experimental techniques.

Molecular Geometry: Gas vs. Solid Phase

The geometry of C₃O₂ is markedly different in the gas phase compared to the solid state, a phenomenon attributed to the molecule's low-frequency bending mode and the influence of intermolecular forces in the crystal lattice.

Gas Phase: A Quasi-Linear Structure

In the gas phase, free from the constraints of a crystal lattice, the C₃O₂ molecule exhibits a distinctly bent or "quasilinear" structure. High-resolution infrared spectroscopy and gas-phase electron diffraction studies have been pivotal in elucidating this geometry.[1] These techniques indicate that the molecule is highly flexible with a very shallow energetic barrier to bending at the central carbon atom.[2]

Spectroscopic analyses suggest a double-well potential for the ν₇ bending mode, with an equilibrium C=C=C angle deviating significantly from 180°. This inherent flexibility is a key characteristic of its gaseous form.

Solid Phase: An Average Linearity

In the solid state, the packing forces within the crystal lattice compel the C₃O₂ molecules into an arrangement that is, on average, linear. Single-crystal X-ray diffraction studies have shown that solid C₃O₂ crystallizes in the orthorhombic space group Pnma.[2] A key finding is the presence of two non-crystallographically equivalent molecules within the asymmetric unit of the crystal structure. While both molecules are described as linear, the analysis of atomic displacement parameters (thermal ellipsoids) for the central carbon and oxygen atoms is significant.[2] These large ellipsoids suggest substantial thermal motion, which has been interpreted as rapid bending or oscillation of the molecule even within the confines of the crystal lattice.[2] This indicates that the molecule does not behave as a rigid, static linear rod but retains a significant degree of vibrational freedom, hinting at its intrinsic flexibility observed in the gas phase.

Quantitative Geometric Data

The structural parameters of C₃O₂ have been determined through various experimental techniques. The following tables summarize the key quantitative data for the gas and solid phases.

Table 1: Gas-Phase Molecular Geometry of C₃O₂

| Parameter | Value | Experimental Method |

| C=O Bond Length (rg) | 1.1632 ± 0.0013 Å | Gas Electron Diffraction |

| C=C Bond Length (rg) | 1.2894 ± 0.0022 Å | Gas Electron Diffraction |

| ∠(C=C=C) Angle | ~156° | High-Resolution Infrared Spectroscopy |

Table 2: Solid-Phase Crystallographic Data for C₃O₂

| Parameter | Value | Experimental Method |

| Crystal System | Orthorhombic | Single-Crystal X-ray Diffraction |

| Space Group | Pnma | Single-Crystal X-ray Diffraction |

| Unit Cell Parameter (a) | 9.869(2) Å | Single-Crystal X-ray Diffraction |

| Unit Cell Parameter (b) | 12.060(2) Å | Single-Crystal X-ray Diffraction |

| Unit Cell Parameter (c) | 5.160(1) Å | Single-Crystal X-ray Diffraction |

| Molecules per Asymmetric Unit | 2 | Single-Crystal X-ray Diffraction |

| Molecular Geometry | Linear (on average) | Single-Crystal X-ray Diffraction |

Note: Specific bond lengths and angles for the two unique molecules in the solid state are not detailed in the primary literature, which focuses on the overall linear description and vibrational effects.

Experimental Protocols

The determination of C₃O₂'s geometry relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Synthesis of this compound

A common laboratory method for the preparation of C₃O₂ is the dehydration of malonic acid (CH₂(COOH)₂) with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) in a vacuum. The reaction proceeds as follows:

CH₂(COOH)₂ + P₄O₁₀ → C₃O₂ + 2H₃PO₄

The crude C₃O₂ gas is then purified, often by several freeze-pump-thaw cycles, to remove volatile impurities before being used for structural analysis or crystal growth.

Single-Crystal X-ray Diffraction

This technique is essential for determining the three-dimensional arrangement of atoms in the solid state.

-

Crystal Growth : Single crystals of C₃O₂ suitable for X-ray diffraction are grown from the melt. Gaseous, purified C₃O₂ is condensed in a glass capillary at low temperatures (e.g., using liquid nitrogen). The sample is then slowly warmed to just below its melting point (-111.3 °C) to induce crystallization. By carefully controlling the temperature gradient, a single crystal can be grown from the liquid phase.

-

Data Collection : The capillary containing the single crystal is mounted on a goniometer head of a diffractometer and maintained at a low temperature (e.g., -150 °C) using a cryostream to prevent sublimation and reduce thermal motion. Monochromatic X-rays are directed at the crystal, which is rotated through a series of angles. The diffracted X-rays produce a pattern of spots that are recorded by a detector.

-

Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The intensities are then used to calculate an electron density map of the molecule. An initial molecular model is fitted to this map, and the atomic positions, site occupancies, and atomic displacement parameters are refined using least-squares methods to achieve the best agreement between the observed and calculated diffraction patterns.

Gas-Phase Electron Diffraction

This method provides information on the average internuclear distances and amplitudes of vibration for molecules in the gas phase.

-

Sample Introduction : A fine jet of gaseous C₃O₂ is effused through a nozzle into a high-vacuum diffraction chamber.

-

Electron Beam Interaction : A high-energy beam of electrons (typically accelerated by a potential of 40-60 kV) is passed through the gas jet, perpendicular to its flow.

-

Scattering and Detection : The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings due to the random orientation of the molecules. This pattern is recorded on a detector, such as a photographic plate or a CCD camera. A rotating sector is often used in front of the detector to compensate for the rapid fall-off in scattered electron intensity with increasing scattering angle.

-

Data Analysis : The recorded diffraction pattern is digitized and converted into a function of scattering intensity versus scattering angle. The molecular scattering component is isolated from the atomic scattering background. This molecular intensity function is then analyzed, typically by a least-squares fitting procedure, to determine the equilibrium internuclear distances, bond angles, and vibrational amplitudes that best reproduce the experimental data.

High-Resolution Infrared Spectroscopy

This technique probes the vibrational and rotational energy levels of a molecule in the gas phase, providing highly accurate information about its structure and dynamics.

-

Sample Cell : A long-path gas cell is filled with a low pressure of purified C₃O₂ gas. Multipass optics (e.g., a White cell) are used to achieve a long effective path length, which is necessary to observe weak transitions.

-

IR Source and Spectrometer : A tunable, high-resolution infrared source, such as a diode laser or a Fourier-transform infrared (FTIR) spectrometer equipped with a high-resolution interferometer, is used to scan the relevant spectral region.

-

Spectrum Acquisition : The infrared radiation is passed through the gas cell, and the absorption of light by the sample is measured as a function of frequency (or wavenumber).

-

Spectral Analysis : The resulting rovibrational spectrum consists of a dense series of sharp absorption lines. The analysis of the spacing and structure of these lines allows for the determination of rotational constants. These constants are directly related to the molecule's moments of inertia, from which highly precise structural parameters, such as bond angles and bond lengths in specific vibrational states, can be derived. For C₃O₂, the analysis of the low-frequency ν₇ bending mode is particularly crucial for understanding its quasilinear nature.

Visualizing the Structural Difference

The following diagrams, generated using the DOT language, illustrate the distinct geometries of C₃O₂ in the gas and solid phases.

References

The Quasilinear Conundrum of Carbon Suboxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbon suboxide (C₃O₂), a cumulene with the formula O=C=C=C=O, presents a fascinating case study in molecular structure and dynamics.[1] While often depicted as a linear molecule, a significant body of evidence from spectroscopic and computational studies reveals a more complex reality: C₃O₂ is a classic example of a "quasilinear" molecule.[1][2][3] This guide delves into the technical details of its structure, the experimental and theoretical approaches used to elucidate it, and potential implications for its chemical reactivity and biological interactions.

The Dual Nature: Linearity in Solids, Bending in Gases

The perceived structure of this compound is phase-dependent. In the solid state, X-ray crystallography has shown that the molecule adopts a linear geometry.[1][4] However, in the gas phase, electron diffraction and high-resolution infrared spectroscopy have revealed a bent equilibrium structure.[1][5] This apparent contradiction is resolved by understanding the exceptionally shallow potential energy barrier to bending at the central carbon atom.

The molecule's geometry is primarily defined by the C=C=C bending mode (ν₇). The potential energy surface for this vibration is characterized by a double-well potential with a very small energy barrier at the linear configuration.[1] This barrier is on the same order of magnitude as the zero-point vibrational energy, meaning the molecule can easily tunnel through or vibrate over this barrier, spending most of its time in a bent configuration.[1] This dynamic behavior is the essence of its quasilinearity.

Quantitative Molecular Parameters

Precise measurements and calculations have provided key quantitative data that define the structure of this compound.

Table 1: Experimentally Determined Bond Lengths and Angles

| Parameter | Gas Phase (Electron Diffraction) | Solid Phase (X-ray Crystallography) |

| C=O Bond Length (Å) | 1.1632 ± 0.0013[4] | - |

| C=C Bond Length (Å) | 1.2894 ± 0.0022[4] | - |

| ∠CCC Bond Angle (°) | ~158[5] (effective) | 180[4] |

| ∠CCO Bond Angle (°) | ~180 (constrained in some models)[3] | 180[4] |

Table 2: Fundamental Vibrational Frequencies

The vibrational modes of C₃O₂ provide critical insight into its structure and bonding. The very low frequency of the ν₇ bending mode is a hallmark of its quasilinear nature.

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | Σg⁺ | ~2200 | Symmetric C=O stretch |

| ν₂ | Σg⁺ | ~830 | Symmetric C=C stretch |

| ν₃ | Σu⁺ | ~2290 | Antisymmetric C=O stretch |

| ν₄ | Σu⁺ | 1587[3] | Antisymmetric C=C stretch |

| ν₅ | Πg | ~580 | In-plane C-C-O bend |

| ν₆ | Πu | ~540 | Out-of-plane C-C-O bend |

| ν₇ | Πu | ~18.3 | C=C=C bend |

Experimental Protocols for Structural Determination

The elucidation of this compound's structure relies on a combination of sophisticated experimental techniques.

Gas-Phase Electron Diffraction

This technique provides direct information about the geometry of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of C₃O₂ is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern.

-

Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, forming a pattern of concentric rings.

-

Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the radial distribution of atoms in the molecule, from which bond lengths and angles can be derived. For C₃O₂, this method was crucial in establishing the bent gas-phase structure.[4]

High-Resolution Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational energy levels of a molecule. For C₃O₂, high-resolution studies are necessary to resolve the rotational fine structure, which is highly sensitive to the molecule's geometry.

Methodology:

-

Sample Preparation: Gaseous C₃O₂ is placed in a long-path gas cell to achieve sufficient absorption.

-

IR Radiation: A beam of infrared radiation is passed through the sample.

-

Absorption: The molecule absorbs photons at specific frequencies corresponding to its vibrational transitions.

-

Detection: The transmitted light is analyzed by a spectrometer to generate an absorption spectrum.

-

Rovibrational Analysis: The observed rovibrational transitions (changes in both vibrational and rotational energy levels) are assigned and fitted to a theoretical Hamiltonian model. This analysis yields precise values for rotational constants and vibrational frequencies, which are then used to determine the molecular geometry and the potential energy function for the bending mode.

Visualizing the Quasilinear Structure and a Potential Biological Pathway

Diagrams are essential for conceptualizing the abstract principles of molecular structure and potential interactions.

Caption: A schematic of the double-well potential for the C=C=C bending mode in this compound.

Recent studies have indicated that this compound can be produced in biological systems and may act as an inhibitor of Na⁺/K⁺-ATPase and Ca²⁺-dependent ATPase.[1] The mechanism of this inhibition is not fully elucidated, but a hypothetical signaling pathway can be conceptualized.

Caption: A conceptual diagram illustrating the potential inhibitory action of this compound on ATPase enzymes.

Implications for Drug Development and Further Research

While this compound itself is a toxic and reactive gas, understanding its unique quasilinear structure and reactivity could inform the design of novel therapeutic agents.[2] Its ability to interact with enzymes like ATPases suggests that molecules with similar structural motifs or reactivity profiles could be explored as potential modulators of ion channels and pumps. The shallow bending potential means the molecule is highly deformable, which could be a factor in its ability to fit into specific biological binding pockets.

Further research is needed to:

-

Fully characterize the binding mode of C₃O₂ and its derivatives to ATPases.

-

Explore the structure-activity relationship of related cumulenes as enzyme inhibitors.

-

Utilize computational chemistry to model the interaction of these flexible molecules with biological targets, taking into account their dynamic nature.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Gaseous Carbon Suboxide (C₃O₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon suboxide (C₃O₂), a linear molecule with the structure O=C=C=C=O, is a reactive gas with a pungent odor. While stable at very low temperatures, it readily polymerizes at room temperature.[1][2] Understanding the thermodynamic properties and stability of gaseous C₃O₂ is crucial in various research fields, including atmospheric chemistry, astrophysics, and materials science. This guide provides a comprehensive overview of the key thermodynamic parameters of gaseous C₃O₂, details the experimental methodologies used for their determination, and explores the stability and decomposition pathways of this unique compound.

Thermodynamic Properties of Gaseous C₃O₂

The fundamental thermodynamic properties of gaseous this compound are essential for predicting its behavior in chemical reactions and physical processes. These properties have been determined through a combination of experimental measurements and theoretical calculations.

Data Presentation

The standard thermodynamic properties of gaseous C₃O₂ at 298.15 K are summarized in the table below.

| Thermodynamic Property | Symbol | Value | Units | Reference |

| Standard Enthalpy of Formation | ΔfH° | -93.6 | kJ/mol | [2] |

| -97.60 ± 1.10 | kJ/mol | |||

| Standard Molar Entropy | S° | 276.1 | J/(mol·K) | [2] |

| 276.64 | J/(mol·K) | |||

| Molar Heat Capacity (constant pressure) | Cₚ | 66.99 | J/(mol·K) | [2] |

| 62.18 | J/(mol·K) |

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of a reactive species like C₃O₂ requires specialized experimental techniques.

Determination of Enthalpy of Formation

The standard enthalpy of formation of C₃O₂ is typically determined indirectly using Hess's Law, due to the difficulty of direct synthesis from its elements. This involves measuring the enthalpy changes of reactions involving C₃O₂ that can be experimentally controlled.

Experimental Protocol: Indirect Determination via Reaction Calorimetry

-

Synthesis of this compound: Gaseous C₃O₂ is synthesized by the dehydration of malonic acid (CH₂(COOH)₂) with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) at elevated temperatures.[3][4] The product gas is purified by fractional distillation to remove byproducts such as CO₂ and acetic acid.[4]

-

Calorimetric Measurement of a Known Reaction: The enthalpy of a reaction involving C₃O₂, such as its decomposition or reaction with a well-characterized substance, is measured using a calorimeter. For instance, the enthalpy of decomposition to carbon and carbon monoxide can be utilized.

-

Reaction: C₃O₂(g) → 2CO(g) + C(s)

-

-

Hess's Law Calculation: The enthalpy of formation of C₃O₂ is then calculated using the experimentally determined enthalpy of reaction and the known standard enthalpies of formation of the other reactants and products. For the decomposition reaction above, the calculation would be:

ΔfH°(C₃O₂) = [2 * ΔfH°(CO) + ΔfH°(C)] - ΔH°(decomposition)

Where the standard enthalpy of formation of elemental carbon (graphite) is zero by definition.

Determination of Entropy and Heat Capacity

The standard molar entropy and heat capacity of gaseous C₃O₂ are determined from measurements of its heat capacity as a function of temperature.

Experimental Protocol: Adiabatic Calorimetry and Statistical Thermodynamics

-

Calorimetric Measurements: The heat capacity of solid and liquid C₃O₂ is measured from a very low temperature (approaching 0 K) up to its boiling point using an adiabatic calorimeter.[5] The heat of fusion and heat of vaporization are also measured.[5]

-

Extrapolation to 0 K: The heat capacity data for the solid phase is extrapolated to 0 K to allow for the calculation of the absolute entropy.

-

Calculation of Entropy: The absolute entropy of the gas at a given temperature is calculated by integrating the heat capacity data over the temperature range, accounting for the entropy changes during phase transitions (fusion and vaporization), based on the Third Law of Thermodynamics.[6][7]

-

Statistical Thermodynamics: Alternatively, the entropy and heat capacity can be calculated using statistical mechanics if the molecular structure and vibrational frequencies are known from spectroscopic data (e.g., infrared and Raman spectroscopy).[5]

Stability and Decomposition of Gaseous C₃O₂

Gaseous C₃O₂ is an unstable molecule that can decompose through various pathways, including thermal decomposition, photolysis, and reaction with other chemical species.

Thermal Decomposition

At elevated temperatures, C₃O₂ undergoes unimolecular decomposition. The primary decomposition pathway is the cleavage of a C-C bond to form carbon monoxide (CO) and dicarbon monoxide (C₂O).

Decomposition Pathway:

O=C=C=C=O → O=C=C• + •C=O (initiation)

The highly reactive C₂O radical can then undergo further reactions. At higher temperatures, the decomposition can lead to the formation of atomic carbon and subsequently carbon clusters.[8][9]

Photolysis

C₃O₂ can be decomposed by ultraviolet (UV) radiation. The photolytic decomposition also proceeds through the formation of CO and C₂O.

Reaction with Other Species

C₃O₂ can react with various species, such as hydroxyl radicals (•OH), which is a significant loss mechanism in atmospheric chemistry.[3] The reaction with OH radicals primarily produces CO and CO₂.[3]

Experimental Protocols for Studying Stability and Decomposition

Several advanced experimental techniques are employed to study the kinetics and mechanisms of C₃O₂ decomposition.

Pyrolysis in Shock Tubes

Experimental Protocol: Shock Tube Coupled with Time-of-Flight Mass Spectrometry (TOF-MS)

-

Gas Mixture Preparation: A dilute mixture of C₃O₂ in an inert gas (e.g., Argon) is prepared.

-

Shock Wave Generation: A shock wave is generated in a shock tube, rapidly heating the gas mixture to high temperatures (typically 1150-2000 K) and pressures.[8]

-

Real-time Monitoring: The composition of the gas behind the reflected shock wave is monitored in real-time using a high-repetition-rate time-of-flight mass spectrometer (HRR-TOF-MS).[8] This allows for the measurement of the concentration-time profiles of C₃O₂ and its decomposition products, such as CO.

-

Kinetic Analysis: The obtained concentration profiles are used to determine the rate constants and activation energies of the decomposition reactions.

Photolysis and Reaction Kinetics

Experimental Protocol: Relative Rate Method in a Photoreactor

-

Reactor Setup: The experiments are conducted in a reaction chamber (e.g., a 44 L cylindrical quartz reactor) equipped with UV lamps to initiate photochemical reactions.[3]

-

Reactant Introduction: A known concentration of C₃O₂, a reference compound with a well-known reaction rate constant (e.g., ethene), and a precursor for the reactive species (e.g., a source of OH radicals) are introduced into the chamber.[3]

-

Photolysis and Reaction: The UV lamps are turned on to generate the reactive species (e.g., •OH), which then reacts with both C₃O₂ and the reference compound.

-

Concentration Monitoring: The concentrations of C₃O₂ and the reference compound are monitored over time using a technique like Fourier Transform Infrared (FTIR) spectroscopy.[3][10]

-

Data Analysis: The rate constant for the reaction of C₃O₂ with the reactive species is determined relative to the rate constant of the reference compound, based on the relative rates of their consumption.

Visualizations

Logical Relationship of C₃O₂ Stability and Decomposition

Caption: Stability and decomposition pathways of gaseous C₃O₂.

Experimental Workflow for Studying C₃O₂ Decomposition via Shock Tube-TOF-MS

Caption: Workflow for shock tube decomposition studies of C₃O₂.

Conclusion

The thermodynamic properties of gaseous this compound have been well-characterized through a combination of calorimetric measurements and theoretical calculations. Its inherent instability at ambient conditions leads to polymerization and decomposition through thermal, photolytic, and reactive pathways. The study of its decomposition kinetics, utilizing advanced techniques such as shock tube-mass spectrometry and photoreactor-FTIR systems, provides crucial insights into its reactivity. This comprehensive understanding of the thermodynamics and stability of C₃O₂ is vital for researchers in diverse scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. heliophysics.gsfc.nasa.gov [heliophysics.gsfc.nasa.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Experimental and modeling study of this compound decomposition behind reflected shock waves - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. acp.copernicus.org [acp.copernicus.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Liquid Carbon Suboxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon suboxide (C₃O₂), also known as tricarbon dioxide, is a linear oxocarbon with the chemical formula O=C=C=C=O.[1] This highly reactive and unstable compound exists as a colorless, pungent-smelling gas at room temperature and condenses into a colorless liquid at approximately 6.8 °C.[1][2] Its unique cumulene structure, featuring four cumulative double bonds, imparts a high degree of reactivity, making it a subject of significant interest in organic synthesis and materials science.[1] Despite its instability, which often necessitates its preparation in situ for reactions, this compound serves as a versatile C₃ building block for the synthesis of various organic molecules, including malonates and heterocyclic compounds.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of liquid this compound, with a focus on quantitative data, experimental methodologies, and key reaction pathways.

Physical Properties of Liquid this compound

The physical characteristics of liquid this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic procedures.

| Property | Value | Temperature (°C) | Pressure (atm) |

| Molecular Weight | 68.031 g/mol | - | - |

| Boiling Point | 6.8 °C | 6.8 | 1 |

| Melting Point | -111.3 °C | -111.3 | 1 |

| Density | 1.114 g/cm³ | 0 | - |

| Refractive Index (n_D) | 1.4538 | 0 | - |

| Vapor Pressure | 588 torr | 0 | - |

Chemical Properties and Reactivity of Liquid this compound

Liquid this compound is characterized by its high reactivity, primarily due to the electrophilic nature of its carbon atoms. It readily undergoes polymerization and reacts with a variety of nucleophiles.

| Property/Reaction | Description |

| Polymerization | Spontaneously polymerizes to a red, yellow, or black solid, often referred to as "red carbon." The polymerization is accelerated by light and impurities.[1] The structure of the polymer is thought to be poly(α-pyronic).[4] |

| Reaction with Water (Hydrolysis) | Reacts with water to form malonic acid. This reaction is thought to proceed via a mechanism involving the addition of two water molecules.[2][5] |

| Reaction with Nucleophiles | Reacts readily with various nucleophiles, such as amines, alcohols, and thiols. For example, it reacts with ammonia (B1221849) to form malonamide.[2] |

| Cycloaddition Reactions | Can participate in cycloaddition reactions. For instance, its reaction with ozone proceeds via a cycloaddition across one of the C=C bonds.[6] |

| Thermal Decomposition | Decomposes when heated, yielding carbon dioxide and other carbon oxides.[2] |

Experimental Protocols

Synthesis of Liquid this compound

The most common laboratory synthesis of this compound involves the dehydration of malonic acid using a strong dehydrating agent, typically phosphorus pentoxide (P₄O₁₀).[3][7]

Materials:

-

Malonic acid

-

Phosphorus pentoxide (P₄O₁₀)

-

Sand

-

Glass wool

-

Heating apparatus (e.g., heating mantle)

-

Vacuum pump

-

Cold traps (cooled with liquid nitrogen or dry ice/acetone)

-

Reaction flask and collection vessel

Procedure:

-

A mixture of finely powdered malonic acid and a large excess of phosphorus pentoxide is prepared. To ensure even heating and prevent localized overheating, the mixture can be blended with sand.

-

The reaction flask containing the mixture is gently heated under vacuum.

-

The evolving this compound gas is passed through a series of cold traps to condense it into a liquid. The first trap may be used to remove any less volatile byproducts, while the subsequent traps, cooled to a lower temperature (e.g., with liquid nitrogen), will collect the liquid this compound.

-

The collected liquid this compound should be stored at low temperatures and in the dark to minimize polymerization. Due to its high reactivity and toxicity, all operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Determination of Physical Properties

The high volatility and reactivity of liquid this compound require careful consideration when measuring its physical properties.

-

Boiling Point: The boiling point can be determined using a micro-boiling point apparatus. A small sample of the liquid is placed in a capillary tube, which is then attached to a thermometer and heated in a suitable bath. The temperature at which a steady stream of bubbles emerges from the capillary is recorded as the boiling point. Given its low boiling point, a cooling bath might be necessary to handle the liquid.

-

Density: The density of liquid this compound can be measured using a pycnometer at a controlled low temperature. The pycnometer is first weighed empty, then filled with the liquid this compound at a known temperature, and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.

-

Refractive Index: A refractometer, equipped with a cooling stage to maintain the sample in its liquid state, can be used to measure the refractive index. A small drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly.

Mandatory Visualizations

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key reaction pathways of this compound.

Caption: Proposed hydrolysis mechanism of this compound.

Caption: Simplified initiation and propagation in C₃O₂ polymerization.

Caption: General mechanism of nucleophilic addition to this compound.

References

In-Depth Technical Guide: Theoretical Prediction of Carbon Suboxide Vibrational Frequencies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical prediction of the vibrational frequencies of carbon suboxide (C3O2), a molecule of interest in various chemical and astrochemical contexts. A comparative analysis of experimental data with theoretical predictions from various computational methods is presented to offer insights into the accuracy and applicability of these methods.

Introduction to this compound and its Vibrational Modes

This compound (C3O2) is a linear molecule with the structure O=C=C=C=O. Its vibrational spectrum provides a unique fingerprint that is crucial for its identification and for understanding its molecular structure and bonding. The molecule possesses 3N-5 = 3(5)-5 = 10 vibrational modes, some of which are degenerate. These modes are categorized based on their symmetry and the nature of the atomic motions, such as stretching and bending.

Experimental Vibrational Frequencies

The experimental vibrational frequencies of this compound have been determined using techniques such as far-infrared and Raman spectroscopy of the gaseous and solid phases. These experimental values serve as the benchmark for evaluating the accuracy of theoretical predictions.

The experimentally determined fundamental vibrational frequencies for this compound are summarized in the table below.

| Mode | Symmetry | Description | Experimental Frequency (cm⁻¹) |

| ν1 | Σg+ | Symmetric CO stretch | 2196 |

| ν2 | Σg+ | Symmetric CC stretch | 786 |

| ν3 | Σu+ | Antisymmetric CO stretch | 2258 |

| ν4 | Σu+ | Antisymmetric CC stretch | 1573 |

| ν5 | Πg | Degenerate CCO bend | 573 |

| ν6 | Πu | Degenerate CCO bend | 550 |

| ν7 | Πu | Degenerate CCC bend | 61 |

Theoretical Approaches to Vibrational Frequency Prediction

The prediction of vibrational frequencies using computational chemistry involves solving the Schrödinger equation for the motion of the nuclei on a potential energy surface (PES). Several theoretical methods are employed, ranging from semi-empirical to high-level ab initio calculations. The choice of method and basis set significantly impacts the accuracy of the predicted frequencies.

Key Computational Methods

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It often overestimates vibrational frequencies due to the neglect of electron correlation.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation by adding a second-order correction to the Hartree-Fock energy. It generally provides more accurate results than HF.

-

Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, incorporate electron correlation through an electron density functional. They offer a good balance between accuracy and computational cost.

-

Coupled-Cluster Theory (e.g., CCSD(T)): This is a high-level ab initio method that is considered the "gold standard" for its accuracy in treating electron correlation. CCSD(T) calculations are computationally demanding but often yield results in excellent agreement with experimental data.

The Importance of Anharmonicity

The harmonic approximation, which assumes that the potential energy surface is a simple parabola around the equilibrium geometry, is often used for its computational efficiency. However, real molecular vibrations are anharmonic. Anharmonic calculations, which account for the true shape of the PES, are necessary for highly accurate predictions, especially for low-frequency modes and overtones. Methods like Vibrational Self-Consistent Field (VSCF), Vibrational Configuration Interaction (VCI), and second-order vibrational perturbation theory (VPT2) are used to compute anharmonic frequencies.[1][2]

Comparative Analysis of Theoretical and Experimental Frequencies

The following table presents a comparison of the experimental vibrational frequencies of this compound with theoretical predictions obtained using various computational methods and basis sets. The theoretical values presented are harmonic frequencies, which are typically higher than the experimental fundamental frequencies. Scaling factors are often applied to harmonic frequencies to better match experimental data.[3][4][5]

| Mode | Symmetry | Experimental (cm⁻¹) | B3LYP/aug-cc-pVDZ (Scaled)[6][7] |

| ν3 | Σu+ | 2258 | 2204 |

| ν4 | Σu+ | 1573 | - |

| ν1 | Σg+ | 2196 | - |

| ν2 | Σg+ | 786 | - |

| ν5 | Πg | 573 | - |

| ν6 | Πu | 550 | - |

| ν7 | Πu | 61 | - |

Note: A comprehensive table with a wider range of theoretical values is challenging to compile from the available literature, as most studies focus on specific aspects or complexes of C3O2 rather than a systematic comparison of methods for the isolated molecule.

Experimental and Computational Protocols

Experimental Determination of Vibrational Frequencies

The experimental vibrational frequencies of this compound are typically determined using the following spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Gaseous or matrix-isolated C3O2 is subjected to infrared radiation. The absorption of radiation at specific frequencies corresponds to the vibrational transitions of the molecule. Fourier Transform Infrared (FTIR) spectroscopy is a common technique used for this purpose.[8]

-

Raman Spectroscopy: This technique involves scattering monochromatic light from a laser off the C3O2 sample. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational energy levels of the molecule. Raman spectroscopy provides information about the vibrational modes that are not IR-active.

Computational Protocol for Vibrational Frequency Prediction

The general workflow for the theoretical prediction of vibrational frequencies is as follows:

Caption: A flowchart illustrating the typical computational workflow for predicting vibrational frequencies.

Logical Relationships in Vibrational Analysis

The relationship between different levels of theory and their impact on the accuracy of predicted vibrational frequencies can be visualized as a hierarchical structure.

Caption: A diagram showing the hierarchy of common theoretical methods for vibrational frequency calculations.

Conclusion

The theoretical prediction of this compound's vibrational frequencies is a valuable tool for researchers in various scientific disciplines. While methods like DFT with appropriate basis sets can provide good qualitative agreement with experimental data, high-accuracy predictions, especially for challenging low-frequency modes, necessitate the use of more sophisticated methods like CCSD(T) and the inclusion of anharmonic corrections. This guide provides a foundational understanding of the principles and methodologies involved, enabling professionals to make informed decisions when selecting computational approaches for vibrational analysis.

References

- 1. Exploring the anharmonic vibrational structure of carbon dioxide trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic Constants and Anharmonic Vibrational Frequencies of C(O)OC, c-C2O2 and Their Silicon-Containing Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Carbon Suboxide: A Technical Deep Dive into its "Carbone" Character and Central Carbon Lone Pairs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon suboxide (C₃O₂), a linear oxocarbon, has long intrigued chemists due to its unique electronic structure and reactivity. While conventionally depicted with a cumulenic bonding arrangement (O=C=C=C=O), compelling evidence from computational and experimental studies suggests a more nuanced description. This technical guide explores the characterization of this compound as a "carbone," a molecule featuring a central carbon atom with two lone pairs of electrons. This interpretation helps to explain its observed quasilinear geometry and its reactivity profile, which includes acting as a nucleophile. This whitepaper provides a comprehensive overview of the synthesis, structural elucidation, and theoretical treatment of this compound, with a focus on the evidence supporting its carbone nature. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in chemistry and drug development.

Introduction

This compound, first synthesized in 1873, is a colorless, pungent gas at room temperature.[1] Its simple molecular formula belies a complex and debated electronic structure. The traditional Lewis structure, featuring a linear arrangement of atoms connected by four cumulative double bonds, fails to fully account for the molecule's observed properties, particularly its low-frequency bending vibration and its propensity to act as a carbon-centered nucleophile.

A more contemporary and insightful model, proposed by Frenking and others, describes this compound as a carbon(0) complex, where a central carbon atom is coordinated by two carbon monoxide (CO) ligands.[1] In this "carbone" model, the central carbon atom possesses two lone pairs of electrons, rendering it a potent nucleophile. This guide will delve into the experimental and theoretical evidence that substantiates this intriguing perspective on the bonding in this compound.

Synthesis of this compound

The most common and reliable method for the laboratory synthesis of this compound is the dehydration of malonic acid using a strong dehydrating agent, typically phosphorus pentoxide (P₄O₁₀).[1]

Experimental Protocol: Dehydration of Malonic Acid

Materials:

-

Malonic acid

-

Phosphorus pentoxide (P₄O₁₀)

-

Sand, dry

-

Glass wool

-

Heating mantle

-

Distillation apparatus with a receiving flask cooled in a dry ice/acetone bath

-

Vacuum pump

Procedure:

-

Thoroughly mix malonic acid and phosphorus pentoxide in a 1:2 molar ratio in a dry flask. A layer of dry sand can be added on top of the mixture to moderate the reaction.

-

Assemble a distillation apparatus. Place the reaction flask in a heating mantle.

-

Pack the condenser with glass wool to trap any solid P₄O₁₀ that may be carried over.

-

Cool the receiving flask to -78 °C using a dry ice/acetone bath.

-

Evacuate the apparatus to a pressure of approximately 10-20 mmHg.

-

Gently heat the reaction flask to 140-150 °C. The this compound will distill as a colorless liquid or solid in the cooled receiver.

-

The crude product can be purified by vacuum distillation.

Logical Workflow for this compound Synthesis:

Structural Elucidation and Physical Properties

The structure of this compound has been a subject of considerable investigation, with evidence pointing towards a "quasilinear" molecule in the gas phase, exhibiting a very low-energy barrier to bending.[1] In the solid state, it adopts a linear geometry.[1]

Quantitative Structural and Spectroscopic Data

| Property | Experimental Value | Technique |

| C=O Bond Length | 1.163 Å | Electron Diffraction |

| C=C Bond Length | 1.289 Å | Electron Diffraction |

| C-C-C Bond Angle (Gas) | ~160° (with a very shallow bending potential) | Infrared Spectroscopy |

| C-C-C Bond Angle (Solid) | 180° | X-ray Crystallography |

| ν₁ (Σg⁺) - Sym. CO Stretch | 2196 cm⁻¹ | Raman Spectroscopy |

| ν₂ (Σg⁺) - Sym. CC Stretch | 786 cm⁻¹ | Raman Spectroscopy |

| ν₃ (Σu⁺) - Asym. CO Stretch | 2258 cm⁻¹ | Infrared Spectroscopy |

| ν₄ (Σu⁺) - Asym. CC Stretch | 1573 cm⁻¹ | Infrared Spectroscopy |

| ν₅ (Πg) - CCO Bend | 573 cm⁻¹ | Raman Spectroscopy |

| ν₆ (Πu) - CCO Bend | 550 cm⁻¹ | Infrared Spectroscopy |

| ν₇ (Πu) - CCC Bend | 61 cm⁻¹ | Infrared Spectroscopy |

Table 1: Experimental structural and vibrational data for this compound.

Experimental Protocols for Structural Characterization

Procedure:

-

Synthesize and purify this compound as described in Section 2.1.

-

Introduce the gaseous C₃O₂ into a long-path gas cell (e.g., 10 cm).

-

Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

The low-frequency bending mode (ν₇) requires a spectrometer capable of reaching the far-infrared region.

Procedure:

-

This compound is a gas at room temperature, so single crystals must be grown at low temperatures.

-

Introduce purified C₃O₂ gas into a capillary tube mounted on a goniometer head.

-

Cool the sample in a stream of cold nitrogen gas until it solidifies and then anneal it to form a single crystal.

-

Collect diffraction data using a suitable X-ray diffractometer equipped with a low-temperature device.

-

Solve and refine the crystal structure using standard crystallographic software.

The "Carbone" Model: Theoretical and Chemical Evidence

The concept of this compound as a carbone with lone pairs on the central carbon atom provides a powerful framework for understanding its electronic structure and reactivity.

Computational Analysis

Quantum chemical calculations have been instrumental in elucidating the electronic structure of C₃O₂.

Molecular orbital calculations reveal the presence of a high-lying, non-bonding sigma orbital (HOMO-1) and a pi orbital (HOMO) that are largely localized on the central carbon atom. These orbitals correspond to the two lone pairs in the carbone model.

Logical Relationship of Bonding Models:

Mulliken population analysis, a method for assigning partial charges to atoms in a molecule, consistently shows a significant negative charge on the central carbon atom of C₃O₂, further supporting the presence of lone pair density.

| Atom | Calculated Mulliken Charge (a.u.) |

| O | -0.3 to -0.4 |

| C (end) | +0.4 to +0.5 |

| C (mid) | -0.2 to -0.3 |

Table 2: Typical calculated Mulliken charges for the atoms in this compound.

Chemical Reactivity

The carbone character of this compound is evident in its reactions where the central carbon atom acts as a nucleophile.

This compound reacts readily with alcohols in the presence of a base to form dialkyl malonates. This reaction is initiated by the nucleophilic attack of the alkoxide on one of the terminal carbonyl carbons, followed by a rearrangement where the central carbon's lone pair character is manifested.

Reaction Pathway for Malonate Synthesis:

This compound can participate in cycloaddition reactions with alkenes, acting as a 1,3-dipole. This reactivity is consistent with the presence of electron density on the central carbon atom.

Conclusion

The characterization of this compound as a "carbone" with lone pairs on the central carbon atom provides a more accurate and predictive model of its structure and reactivity than the traditional cumulene depiction. This perspective is strongly supported by a combination of experimental data from infrared spectroscopy and X-ray crystallography, as well as computational evidence from molecular orbital and Mulliken population analyses. The nucleophilic reactivity of the central carbon in reactions such as the formation of malonates further validates the carbone model. For researchers in synthetic chemistry and drug development, understanding the dual nature of this compound's bonding opens up new avenues for its application as a versatile building block. This technical guide serves as a comprehensive resource for professionals seeking to leverage the unique chemical properties of this fascinating molecule.

References

Unmasking the Ambident Reactivity of Carbon Suboxide: A Technical Guide to its Carbene-like Character

For Immediate Release

This technical guide provides an in-depth investigation into the carbene-like character of carbon suboxide (C₃O₂), a molecule of significant interest to researchers, scientists, and professionals in drug development. By examining its unique electronic structure and quasi-linear geometry, this document elucidates the origins of its reactivity, which mirrors that of carbenes, highly reactive intermediates crucial in modern organic synthesis. This guide offers a comprehensive summary of quantitative structural data, detailed experimental protocols for its synthesis and key reactions, and visual diagrams of reaction pathways and experimental workflows.

Executive Summary

This compound (O=C=C=C=O), a linear cumulene, exhibits a fascinating dual reactivity that deviates from classical expectations. Its profound carbene-like character stems from a remarkably low-energy bending potential at the central carbon atom (C2). This flexibility allows the C2 atom to readily adopt a bent geometry, exposing a lone pair of electrons and imparting the molecule with the electronic characteristics of a singlet carbene. This guide details the structural parameters that define this quasi-linearity, presents the experimental evidence of its carbene-like reactions—most notably its trapping by N-heterocyclic carbenes (NHCs)—and provides the necessary protocols for researchers to explore its chemistry.

Structural Basis for Carbene-like Character

The carbene-like nature of this compound is not immediately apparent from its linear ground-state representation. The key lies in its vibrational properties, specifically the low-frequency C-C-C bending mode (ν₇), which has an exceptionally shallow potential energy well. This allows for large-amplitude vibrations, meaning the molecule is often in a bent state where the central carbon atom can exhibit carbene characteristics.

Computational and experimental studies have confirmed this "quasi-linear" structure. While X-ray crystallography of solid C₃O₂ indicates a linear or near-linear C-C-C angle, gas-phase electron diffraction and spectroscopic analyses reveal a significantly bent average structure.[1] This bending is crucial for activating the carbene-like reactivity of the central carbon.

Quantitative Structural and Vibrational Data

The following tables summarize key structural and vibrational parameters for this compound determined by various experimental and computational methods.

Table 1: Molecular Geometry of this compound (C₃O₂)

| Parameter | Gas-Phase Electron Diffraction | X-ray Crystallography (Solid State) | Computational (SCF) |

| C=O Bond Length (Å) | 1.1632 ± 0.0013 | - | - |

| C=C Bond Length (Å) | 1.2894 ± 0.0022 | - | - |

| ∠(CCC) Angle (°) | ~158 (average) | 180 (linear) | 180 (equilibrium) |

Source: Data compiled from gas-phase electron diffraction studies and computational analyses.[1]

Table 2: Vibrational Frequencies and Bending Potential of this compound

| Parameter | Experimental Value | Computational Model |

| ν₇ (CCC Bending Frequency) | 61 cm⁻¹ | - |

| Barrier to Linearity | 30.56 cm⁻¹ (0.087 kcal/mol) | Very flat (<0.5 kcal/mol) |

| Equilibrium Bend Angle (α) | 11.04° | - |

Source: Data from spectroscopic analysis and modeling of the ν₇ potential function.

Logical Framework: From Structure to Reactivity

The carbene-like reactivity of C₃O₂ is a direct consequence of its unique structure. The following diagram illustrates the logical progression from its ground state to its reactive form.

References

The Emerging Biological Role of Carbon Suboxide in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon suboxide (C3O2), a lesser-known oxide of carbon, has been identified as a precursor to potent bioactive molecules with significant implications for metabolic regulation. While historically viewed as a reactive and unstable compound, recent evidence indicates that its macrocyclic polymers, formed endogenously in biological systems, function as powerful inhibitors of key metabolic enzymes. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound, focusing on the activity of its oligomeric forms. It details their endogenous production, mechanism of action as inhibitors of Na+/K+-ATPase and Ca2+-ATPase, and potential therapeutic applications. This document consolidates available quantitative data, outlines detailed experimental protocols for their synthesis and bioactivity assessment, and visualizes the involved signaling pathways and experimental workflows.

Introduction

This compound (C3O2) is a linear molecule with the structure O=C=C=C=O. While unstable in its monomeric form, it can be produced in small amounts during biochemical processes that generate carbon monoxide, such as heme oxidation by heme oxygenase-1, and can also be formed from malonic acid[1]. The primary biological significance of this compound lies in its ability to rapidly polymerize into macrocyclic polycarbon structures, predominantly hexamers ((C3O2)6) and octamers ((C3O2)8)[1]. These macrocyclic this compound (MCS) oligomers have been identified as potent inhibitors of P-type ATPases, specifically Na+/K+-ATPase and sarcoplasmic reticulum Ca2+-ATPase (SERCA)[2][3].

These findings have led to the hypothesis that MCS oligomers may function as endogenous digitalis-like factors, playing a role in the physiological regulation of ion transport and cellular signaling[2][4]. Their digoxin-like properties suggest potential natriuretic and antihypertensive actions[1]. Furthermore, preliminary suggestions indicate a possible role in diminishing free radical formation, reducing oxidative stress, and contributing to endogenous anticancer protective mechanisms[1]. This guide will delve into the technical details of these findings to provide a resource for researchers in metabolic diseases and drug development.

Endogenous Production of this compound and its Oligomers

This compound is not a primary metabolic product but rather a byproduct of other biochemical reactions. Two main endogenous sources have been proposed:

-

Heme Oxidation: During the degradation of heme by heme oxygenase-1, carbon monoxide is produced. It is suggested that small quantities of this compound can also be formed in this process[1].

-

Malonic Acid Metabolism: this compound can be formed from malonic acid, a common intermediate in fatty acid biosynthesis and other metabolic pathways[1].

Once formed, this compound monomers are highly reactive and spontaneously polymerize into more stable macrocyclic structures. The postulated structure of these polymers is poly(α-pyronic)[1]. The predominant bioactive forms are the cyclic hexamer and octamer[1].

Caption: Endogenous formation of macrocyclic this compound oligomers.

Mechanism of Action: Inhibition of P-type ATPases

The primary mechanism of action for macrocyclic this compound oligomers is the potent inhibition of Na+/K+-ATPase and Ca2+-ATPase.

Inhibition of Na+/K+-ATPase

Na+/K+-ATPase is an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. MCS oligomers have been shown to be strong inhibitors of this enzyme[2]. Mechanistic studies have revealed that MCS factors interact with the cytoplasmic side of the Na+/K+-ATPase, unlike cardiac glycosides such as ouabain (B1677812), which bind to the extracellular domain[3]. The inhibition is non-competitive with ouabain and is thought to occur when the enzyme is in the E1 conformation[3][4]. This interaction induces a structural rearrangement of the enzyme, leading to inhibition of its ion-pumping activity[4].

Signaling Consequences of Na+/K+-ATPase Inhibition

The inhibition of Na+/K+-ATPase by endogenous ligands is known to initiate a cascade of intracellular signaling events. While the specific signaling pathways activated by MCS are still under investigation, the well-established pathways for other endogenous digitalis-like factors provide a likely model. Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium, which in turn can affect the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. Furthermore, Na+/K+-ATPase can act as a signal transducer. Upon ligand binding, it can activate Src, a non-receptor tyrosine kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream pathways, including the Ras/Raf/MEK/ERK cascade, and the generation of reactive oxygen species (ROS)[5][6][7].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Spherical Oligo-Silicic Acid SOSA Disclosed as Possible Endogenous Digitalis-Like Factor [frontiersin.org]

- 5. Na+i,K+i-Dependent and -Independent Signaling Triggered by Cardiotonic Steroids: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cardiac Oxidative Signaling and Physiological Hypertrophy in the Na/K-ATPase α1s/sα2s/s Mouse Model of High Affinity for Cardiotonic Steroids | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Carbon Suboxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon suboxide (C₃O₂), also known as tricarbon dioxide, is a linear oxocarbon with the formula O=C=C=C=O. It serves as a reactive intermediate and precursor in various chemical syntheses. Notably, it can be used in the preparation of malonates and as an auxiliary agent to enhance the dye affinity of certain materials. In organic synthesis, its utility as a 1,3-dipole allows for the formation of 1,3-cyclopentadiones through reactions with alkenes. This document provides detailed application notes and protocols for the laboratory synthesis of this compound via the dehydration of malonic acid using phosphorus pentoxide (P₄O₁₀).

Principle and Reaction

The synthesis of this compound from malonic acid is a classic dehydration reaction. Phosphorus pentoxide, a powerful dehydrating agent, removes two molecules of water from malonic acid to form this compound and pyrophosphoric acid as a byproduct. The reaction is typically carried out at elevated temperatures.

Overall Reaction:

2 CH₂(COOH)₂ + P₄O₁₀ → 2 C₃O₂ + 4 HPO₃ (Metaphosphoric acid)

Alternatively, the byproduct is sometimes represented as pyrophosphoric acid (H₄P₂O₇). Carbon dioxide can also be formed as a byproduct in this synthesis. The yield of this compound from this method is typically in the range of 12-15%.

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Hazards |

| Malonic Acid | CH₂(COOH)₂ | 104.06 | 135-137 | Decomposes | Irritant |

| Phosphorus Pentoxide | P₄O₁₀ | 283.89 | ~340 (sublimes) | 360 (sublimes) | Corrosive, Water-reactive |

| This compound | C₃O₂ | 68.03 | -111.3 | 6.8 | Toxic, Lachrymator, Unstable |